

# **Application Notes and Protocols for Augustine Therapeutics' Selective HDAC6 Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and underlying mechanism of action of the novel selective Histone Deacetylase 6 (HDAC6) inhibitors developed by **Augustine** Therapeutics, including their lead candidate, AGT-100216. Detailed protocols for key experimental assays are also provided to facilitate further research and development.

### Introduction

**Augustine** Therapeutics is developing a new generation of selective, non-hydroxamate, non-hydrazide HDAC6 inhibitors for the treatment of neuromuscular and neurodegenerative diseases.[1][2] The lead candidate, AGT-100216, is a peripherally-restricted, selective HDAC6 inhibitor that has shown promising preclinical efficacy and is currently in Phase I clinical trials for Charcot-Marie-Tooth (CMT) disease.[3][4][5][6] Unlike previous HDAC6 inhibitors, **Augustine**'s molecules are designed for chronic use with an improved safety profile, avoiding off-target effects and toxicity associated with other chemotypes.[2]

# **Mechanism of Action: Targeting HDAC6 for Neuroprotection**

HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in several cellular processes relevant to neurodegeneration.[2] Its main







substrate is  $\alpha$ -tubulin, a key component of microtubules, which serve as tracks for axonal transport.

- Role in Axonal Transport: The proper functioning of long motor and sensory neurons depends on the efficient transport of mitochondria, organelles, and other essential cargo along axons. HDAC6 removes acetyl groups from α-tubulin, which can destabilize microtubules and impair this transport. In several neurodegenerative conditions, including CMT and chemotherapy-induced peripheral neuropathy (CIPN), axonal transport is disrupted.[7][8]
- Therapeutic Hypothesis: By selectively inhibiting the deacetylase activity of HDAC6,
   Augustine's molecules increase the acetylation of α-tubulin. This enhances microtubule stability and restores axonal transport, leading to improved nerve function, reduced axonal degeneration, and alleviation of disease symptoms.[7][9][10] This targeted approach avoids interfering with the beneficial, non-deacetylase functions of HDAC6, such as its role in clearing misfolded protein aggregates.[8]

# **Signaling Pathway**

The diagram below illustrates the central role of HDAC6 in modulating axonal transport and how its inhibition can lead to therapeutic benefits in neurodegenerative diseases.





Click to download full resolution via product page

HDAC6 inhibition enhances microtubule stability and axonal transport.



## **Potential Therapeutic Applications**

Preclinical data supports the application of **Augustine** Therapeutics' HDAC6 inhibitors in several debilitating neurological conditions.

- Charcot-Marie-Tooth (CMT) Disease: CMT is a group of inherited disorders affecting
  peripheral nerves. Preclinical studies in a CMT1A mouse model demonstrated that AGT100216 led to a dose-dependent improvement in grip strength, compound muscle action
  potential (CMAP), and nerve conduction velocity.[11] The treatment also improved axonal
  diameters and reduced levels of neurofilament light chain (NfL), a biomarker of nerve
  damage.[11]
- Chemotherapy-Induced Peripheral Neuropathy (CIPN): A common and severe side effect of certain cancer treatments, CIPN involves damage to peripheral nerves. In a curative preclinical model of CIPN, AGT-100216 rescued both sensory and motor function deficits in a dose-dependent manner.[11]
- Other Neurodegenerative Diseases: The mechanism of enhancing axonal transport has therapeutic potential in other neurodegenerative diseases where this process is compromised, such as Amyotrophic Lateral Sclerosis (ALS).[9][10][12]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for an exemplified molecule from **Augustine** Therapeutics' patent filings and the observed preclinical outcomes for their lead candidate, AGT-100216.

Table 1: In Vitro Activity of an Augustine HDAC6 Inhibitor



| Parameter            | Assay                                           | Result               | Selectivity                      | Reference |
|----------------------|-------------------------------------------------|----------------------|----------------------------------|-----------|
| HDAC6<br>Inhibition  | NanoBRET Assay (Catalytic Domain 2)             | IC50 < 100 nM        | -                                | [13]      |
| Target<br>Engagement | Acetylated α-<br>tubulin levels<br>(HeLa cells) | IC50 = 100-500<br>nM | >10-fold vs. Histone Acetylation | [13]      |

| Off-Target Activity | Histone Acetylation (HeLa cells) | IC50 = 1000-3333 nM | - |[13] |

Table 2: Preclinical Efficacy of AGT-100216

| Indication          | Animal Model            | Key Outcomes                                                                                                                                                      | Reference |
|---------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Charcot-Marie-Tooth | CMT1A C3 Mouse<br>Model | Dose-dependent improvement in grip strength, CMAP, and nerve conduction velocity. Improved axonal diameter and g-ratio. Reduced neurofilament light chain levels. | [11]      |

| Chemotherapy-Induced Peripheral Neuropathy| Curative CIPN Model | Dose-dependent rescue of sensory and motor function deficits. |[11] |

# Experimental Protocols Protocol 1: In Vitro HDAC6 Inhibition Assay (Fluorometric)



# Methodological & Application

Check Availability & Pricing

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound on the HDAC6 enzyme.

Workflow Diagram:





Click to download full resolution via product page

Workflow for a fluorometric HDAC6 inhibition assay.



#### Materials:

- Recombinant human HDAC6 enzyme
- HDAC6 Assay Buffer
- Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
- Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like Trypsin)
- Test compound (e.g., AGT-100216) dissolved in DMSO
- 96-well black microplate
- Microplate reader capable of fluorescence measurement

#### Procedure:

- Reagent Preparation:
  - Prepare serial dilutions of the test compound in HDAC6 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
  - Dilute the HDAC6 enzyme stock to the desired working concentration in cold assay buffer immediately before use.
- Reaction Setup:
  - $\circ$  To the wells of a 96-well plate, add 50  $\mu$ L of the diluted HDAC6 enzyme solution.
  - $\circ$  Add 2  $\mu$ L of the diluted test compound or vehicle control (for enzyme control and background control wells).
  - For the background control, add assay buffer instead of enzyme solution.
- Pre-incubation:



- Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
- Reaction Initiation:
  - Add 48 µL of the fluorogenic HDAC substrate to all wells to start the reaction.
- Incubation:
  - Mix and incubate the plate at 37°C for 30 minutes.
- · Signal Development:
  - $\circ$  Add 10  $\mu$ L of the Developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
  - Incubate the plate at room temperature for 15 minutes, protected from light.
- Fluorescence Measurement:
  - Read the fluorescence on a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

# Protocol 2: Preclinical Evaluation in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol outlines a general methodology for inducing and evaluating the therapeutic efficacy of an HDAC6 inhibitor in a rodent model of CIPN.



#### Materials:

- C57BL/6J mice (or other appropriate strain)
- Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)
- Test compound (e.g., AGT-100216) formulated for oral administration
- Vehicle control
- Equipment for behavioral testing (e.g., von Frey filaments, hot/cold plate)
- Equipment for electrophysiological measurements

#### Procedure:

- Induction of CIPN:
  - Administer the chemotherapeutic agent (e.g., paclitaxel at 4 mg/kg) via intraperitoneal
     (i.p.) injection on alternating days for a total of four doses.
  - Monitor animals for signs of neuropathy, which typically develop over 1-2 weeks.
- Compound Administration:
  - Once neuropathic symptoms are established (confirmed by behavioral testing), randomize mice into treatment and vehicle control groups.
  - Administer the test compound (e.g., AGT-100216) or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
- Behavioral Assessment:
  - Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. Perform this test at baseline, after CIPN induction, and at regular intervals during the treatment period.
  - Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot or cold plate.



- Electrophysiological Assessment:
  - At the end of the treatment period, anesthetize the mice and perform nerve conduction studies.
  - Measure key parameters such as nerve conduction velocity (NCV) and the amplitude of the compound muscle action potential (CMAP) in the sciatic or tail nerve.
- · Histological and Biomarker Analysis:
  - Collect tissues such as the sciatic nerve and dorsal root ganglia (DRG).
  - Perform immunohistochemistry to assess the intraepidermal nerve fiber density (IENFD).
  - $\circ$  Use Western blotting to measure the levels of acetylated  $\alpha$ -tubulin in nerve tissue lysates as a pharmacodynamic marker of target engagement.
  - Measure plasma or tissue levels of neurofilament light chain (NfL) as a biomarker of axonal damage.
- Data Analysis:
  - Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between the treatment and vehicle groups.
  - A significant improvement in behavioral scores, electrophysiological parameters, and histological markers in the treatment group compared to the control group indicates therapeutic efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

## Methodological & Application





- 1. Augustine Therapeutics NV Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 2. Augustine Therapeutics | Novel HDAC6 Inhibitors for Chronic Disease [augustinetx.com]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. Augustine Therapeutics announces first patient dosed in [globenewswire.com]
- 5. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 6. Augustine Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]
- 7. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease -PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibitors: Translating genetic and molecular insights into a therapy for axonal CMT PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition reverses axonal transport defects in motor neurons derived from FUS-ALS patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis [cell-stress.com]
- 11. HDAC inhibitor improves Charcot-Marie-Tooth disease in mice | BioWorld [bioworld.com]
- 12. fondation-thierry-latran.org [fondation-thierry-latran.org]
- 13. HDAC6 inhibitors detailed in Augustine Therapeutics patent | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Augustine Therapeutics' Selective HDAC6 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666129#potential-therapeutic-applications-of-augustine-molecule]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com